molecular formula C9H13N4NaO4 B13515071 sodium5-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,4-triazole-3-carboxylate

sodium5-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B13515071
M. Wt: 264.21 g/mol
InChI Key: BUDXWBYWPMVCLJ-UHFFFAOYSA-M
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Description

Sodium 5-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,4-triazole-3-carboxylate is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 5-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,4-triazole-3-carboxylate typically involves the protection of an amine group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The protected amine is then reacted with a triazole derivative to form the desired compound. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and acetonitrile, and the reactions are typically carried out at ambient temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Sodium 5-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired transformation but often involve the use of solvents like dichloromethane and methanol .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized triazole derivatives, while substitution reactions can produce a variety of functionalized triazole compounds .

Scientific Research Applications

Sodium 5-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,4-triazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of sodium 5-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,4-triazole-3-carboxylate involves the interaction of the triazole ring and the Boc-protected amine with various molecular targets. The triazole ring can participate in hydrogen bonding and π-π interactions, while the Boc group can be selectively removed under acidic conditions to reveal the free amine, which can then interact with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 5-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,4-triazole-3-carboxylate is unique due to the specific arrangement of the triazole ring and the Boc-protected amine. This combination provides a versatile platform for chemical modifications and applications in various fields of research and industry .

Properties

Molecular Formula

C9H13N4NaO4

Molecular Weight

264.21 g/mol

IUPAC Name

sodium;5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1H-1,2,4-triazole-3-carboxylate

InChI

InChI=1S/C9H14N4O4.Na/c1-9(2,3)17-8(16)10-4-5-11-6(7(14)15)13-12-5;/h4H2,1-3H3,(H,10,16)(H,14,15)(H,11,12,13);/q;+1/p-1

InChI Key

BUDXWBYWPMVCLJ-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC(=NN1)C(=O)[O-].[Na+]

Origin of Product

United States

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